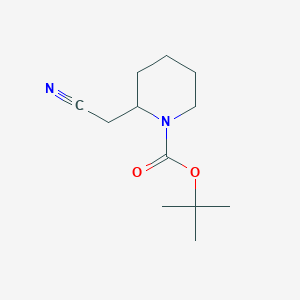![molecular formula C13H12N2O3 B14776660 2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one is a heterocyclic compound that features an oxazole ring fused with a pyridine ring
準備方法
The synthesis of 2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a precursor compound containing both oxazole and pyridine moieties. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the oxazole or pyridine rings are activated by electron-withdrawing groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions employed .
科学的研究の応用
2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
類似化合物との比較
Similar compounds to 2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one include other oxazole and pyridine derivatives. These compounds share structural similarities but may differ in their biological activities and chemical properties. Examples of similar compounds include:
Oxazole derivatives: Compounds with variations in the oxazole ring structure.
Pyridine derivatives: Compounds with different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific fusion of the oxazole and pyridine rings, which imparts distinct chemical and biological properties .
特性
分子式 |
C13H12N2O3 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC名 |
2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]oxazolo[5,4-c]pyridin-4-one |
InChI |
InChI=1S/C13H12N2O3/c16-13-12-10(6-7-14-13)15-11(18-12)8-17-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,16) |
InChIキー |
WGWREICDUMCFHK-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C2=C1N=C(O2)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


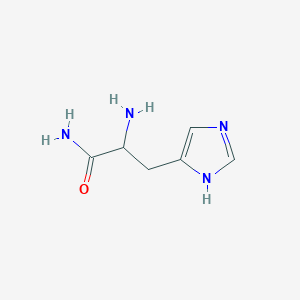
![2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776585.png)
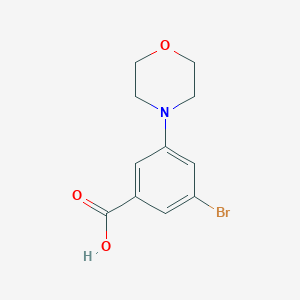
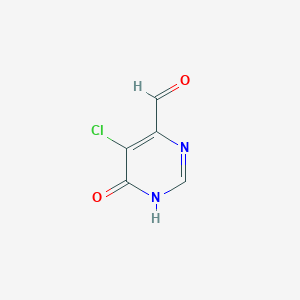
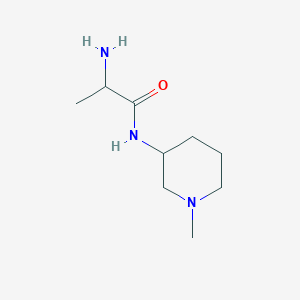
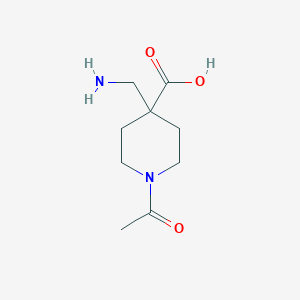
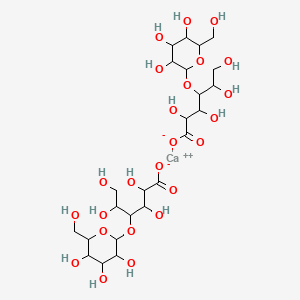
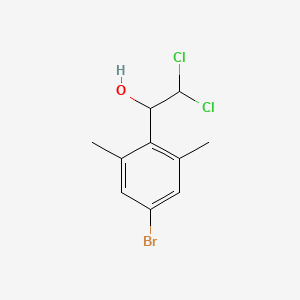
![2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14776645.png)

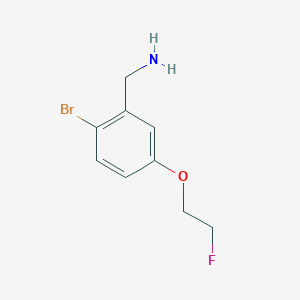
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)

